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Compound of Interest

Compound Name: GW1929

Cat. No.: B1672451 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
GW1929 is a potent, non-thiazolidinedione (TZD) agonist of the Peroxisome Proliferator-

Activated Receptor Gamma (PPARγ) with high selectivity. As a ligand-activated transcription

factor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. The

selective activation of PPARγ by GW1929 has demonstrated significant therapeutic potential in

preclinical models of diabetes, inflammation, and neurodegenerative diseases. This technical

guide provides a comprehensive overview of GW1929, including its chemical properties,

binding affinity, and biological activities. Detailed experimental protocols for key in vitro and in

vivo assays are provided, along with a summary of quantitative data and visualization of

relevant signaling pathways to facilitate further research and drug development efforts.

Chemical Properties and Structure
GW1929, with the chemical name N-(2-benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-

tyrosine, is a tyrosine-based compound. Its chemical structure is distinct from the

thiazolidinedione class of PPARγ agonists.

Property Value

Chemical Formula C₃₀H₂₉N₃O₄

Molecular Weight 495.6 g/mol

CAS Number 196808-24-9
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Chemical structure of GW1929.

Image Credit: MedchemExpress

Quantitative Data Summary
The following tables summarize the key quantitative data for GW1929, highlighting its potency

and selectivity as a PPARγ agonist.

Table 1: Binding Affinity and Potency of GW1929

Parameter Species Value Reference

pKi (human PPARγ) Human 8.84 [1][2]

Ki (human PPARγ) Human 1.4 nM [3]

pEC50 (human

PPARγ)
Human 8.56 [1][2]

EC50 (human PPARγ) Human 6.2 nM [4]

pEC50 (murine

PPARγ)
Murine 8.27 [1][2]

EC50 (murine PPARγ) Murine 10 nM (approx.) [5]

EC50 (murine PPARγ) Murine 13 nM [4]

IC50 (L-type VDCC) Not Specified 5.0 μM [6]

Table 2: Selectivity of GW1929 for PPAR Subtypes

PPAR Subtype
Selectivity vs.
PPARγ

pKi / pEC50 Reference

PPARα >1000-fold < 5.5 [1][2]

PPARδ >1000-fold < 6.5 [1][2]
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Signaling Pathways
GW1929 exerts its biological effects by activating PPARγ, which then heterodimerizes with the

Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements

(PPREs) in the promoter regions of target genes, leading to the regulation of their expression.

Key signaling pathways influenced by GW1929 include the regulation of genes involved in

inflammation, glucose metabolism, and macrophage polarization.
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Caption: GW1929 activates PPARγ, leading to the formation of a heterodimer with RXR and

subsequent regulation of target gene expression.

GW1929 has been shown to modulate inflammatory responses by antagonizing the activity of

pro-inflammatory transcription factors such as NF-κB.

Anti-inflammatory Action of GW1929
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Caption: GW1929-activated PPARγ inhibits the NF-κB pathway, reducing the expression of pro-

inflammatory genes.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving GW1929.

In Vitro Ligand Binding Assay (Scintillation Proximity
Assay)
This protocol determines the binding affinity of GW1929 to the PPARγ ligand-binding domain

(LBD).

Materials:

Bacterially expressed and biotinylated human PPARγ LBD

Streptavidin-modified Scintillation Proximity Assay (SPA) beads

[³H]BRL49653 (radioligand)

GW1929

Troglitazone (positive control)

96-well microplates

Assay buffer

Procedure:

Pre-bind the biotinylated PPARγ LBD to the streptavidin-modified SPA beads.

In a 96-well plate, add varying concentrations of GW1929 or troglitazone.

Add the PPARγ LBD-bound SPA beads to each well.

Add 10 nM of the radioligand [³H]BRL49653 to each well to a final volume of 100 µL.

Incubate the plate at room temperature with gentle shaking.
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Measure the radioactivity in each well using a scintillation counter. The displacement of the

radioligand by GW1929 results in a decrease in the scintillation signal.

Calculate the Ki value from the competition binding data.
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Ligand Binding Assay Workflow
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Caption: Workflow for the Scintillation Proximity Assay to determine GW1929 binding affinity.
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In Vitro Macrophage Polarization Assay
This protocol assesses the effect of GW1929 on macrophage polarization.

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin/Streptomycin

TNF-α

GW1929 (or GW1929-conjugated nanoparticles)

Control (e.g., mannitol-conjugated nanoparticles)

6-well plates

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at

37°C and 5% CO₂.

Seed the cells in 6-well plates at a density of 2 x 10⁴ cells/cm² in DMEM with 1% FBS.

To induce a pro-inflammatory M1 phenotype, stimulate the cells with TNF-α (e.g., 5 ng/mL).

Treat the stimulated cells with GW1929 (or GW1929-conjugated nanoparticles) or the control

for a specified period (e.g., 3 days).

After treatment, harvest the cells and extract total RNA.
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Perform qRT-PCR to analyze the gene expression of M1 markers (e.g., NOS2, COX-2) and

M2 markers (e.g., IL-10, MRC1, ARG1).

Analyze the relative gene expression to determine the shift in macrophage polarization.

In Vivo Focal Cerebral Ischemic-Reperfusion Injury
Model
This protocol evaluates the neuroprotective effects of GW1929 in a rat model of stroke.

Materials:

Male Sprague-Dawley rats

Anesthesia (e.g., isoflurane)

Nylon monofilament suture

GW1929

Vehicle control

Surgical instruments

Apparatus for neurological deficit scoring

Reagents for immunohistochemistry and TUNEL staining

Procedure:

Anesthetize the rats.

Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using an

intraluminal nylon monofilament suture. The suture is advanced from the external carotid

artery into the internal carotid artery to block the origin of the middle cerebral artery.

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for

reperfusion.
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Administer GW1929 or vehicle control intraperitoneally at specified doses and time points

(e.g., immediately after reperfusion).

Assess neurological deficits at various time points post-reperfusion using a standardized

scoring system.

At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals and

perfuse the brains.

Harvest the brains and prepare sections for analysis.

Perform immunohistochemistry to measure the levels of inflammatory markers (e.g., COX-2,

iNOS, MMP-9, TNFα, IL-6).

Conduct TUNEL staining to assess apoptotic cell death in the ischemic brain regions.

Analyze the infarct volume and the levels of inflammatory and apoptotic markers to evaluate

the neuroprotective effects of GW1929.[7]

Biological Activities and Therapeutic Potential
GW1929 has demonstrated a range of biological activities in preclinical studies, suggesting its

therapeutic potential for various conditions.

Anti-diabetic Effects: In animal models of type 2 diabetes, such as the Zucker diabetic fatty

rat, oral administration of GW1929 has been shown to reduce plasma glucose levels and

improve insulin sensitivity.[3][5]

Anti-inflammatory Properties: GW1929 exhibits potent anti-inflammatory effects by inhibiting

the expression of pro-inflammatory mediators. This is achieved, in part, through the

suppression of the NF-κB signaling pathway.[7][8]

Neuroprotection: In models of cerebral ischemia-reperfusion injury, GW1929 has been

shown to reduce neurological damage, inflammation, and apoptosis.[7] It has also

demonstrated neuroprotective effects against TBBPA-induced neurotoxicity in primary

neocortical cells.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1672451?utm_src=pdf-body
https://www.benchchem.com/product/b1672451?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028958/
https://www.benchchem.com/product/b1672451?utm_src=pdf-body
https://www.benchchem.com/product/b1672451?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2820446/
https://www.medchemexpress.com/gw1929.html
https://www.benchchem.com/product/b1672451?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223394/
https://www.benchchem.com/product/b1672451?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028958/
https://cdn.caymanchem.com/cdn/insert/32575.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Macrophage Polarization: GW1929 promotes the polarization of macrophages from a pro-

inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial in

inflammatory conditions and for tissue repair.[8]

Gene Regulation: GW1929 modulates the expression of a wide range of genes involved in

glucose and lipid metabolism, inflammation, and cell differentiation. For example, it has been

shown to upregulate the expression of IL-10 and downregulate the expression of COX-2 and

NOS2.[8]

Conclusion
GW1929 is a highly potent and selective PPARγ agonist with a distinct chemical structure from

the TZD class of drugs. Its ability to effectively activate PPARγ and modulate key signaling

pathways has been demonstrated in a variety of in vitro and in vivo models. The anti-diabetic,

anti-inflammatory, and neuroprotective properties of GW1929 highlight its potential as a

therapeutic agent for a range of diseases. The detailed experimental protocols and quantitative

data presented in this guide are intended to support further investigation into the mechanisms

of action and therapeutic applications of this promising compound. As of the current

knowledge, there are no publicly available records of GW1929 entering clinical trials. Further

research is warranted to explore its full therapeutic potential and safety profile in clinical

settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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